2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol
Description
2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol is a secondary amine derivative featuring a propane-1,3-diol backbone substituted with a 3-bromophenyl group and an ethylamino moiety. This compound is structurally distinct due to the presence of bromine, which enhances its electronic and steric properties, and the ethylamino group, which introduces basicity.
Properties
Molecular Formula |
C11H16BrNO2 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-[1-(3-bromophenyl)ethylamino]propane-1,3-diol |
InChI |
InChI=1S/C11H16BrNO2/c1-8(13-11(6-14)7-15)9-3-2-4-10(12)5-9/h2-5,8,11,13-15H,6-7H2,1H3 |
InChI Key |
QGZDHISOERTSEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylacetic acid and 1,3-dihydroxypropane.
Formation of Intermediate: The 3-bromophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with ethylamine to form the intermediate 3-bromophenylacetyl ethylamide.
Reduction: The intermediate is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like OH- or NH2- in polar solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Phenols, substituted amines.
Scientific Research Applications
2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain receptors or enzymes, leading to modulation of their activity. The compound’s diol moiety can participate in hydrogen bonding and other interactions, influencing its biological effects.
Comparison with Similar Compounds
Structural Analogues with Propane-1,3-Diol Backbones
The propane-1,3-diol scaffold is common in natural and synthetic compounds. Key comparisons include:
Threo- and Erythro-1,2-Bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol (Compounds 2 and 3, )
- Structural Differences: These isomers feature two aromatic rings with hydroxyl and methoxy substituents, unlike the bromophenyl and ethylamino groups in the target compound.
- Implications: The absence of bromine reduces molecular weight and lipophilicity. Biological activity may differ due to the lack of bromine’s electron-withdrawing effects .
1-(4-Hydroxy-3-Methoxyphenyl)-2-[4-(3-Hydroxypropyl)-2-Methoxyphenoxy]propane-1,3-diol (Compound 9, )
- Structural Differences: Contains ether linkages and a hydroxypropyl group, contrasting with the ethylamino and bromophenyl substituents.
- Implications: The ether and hydroxypropyl groups may improve water solubility.
2-[2-Hydroxy-5-(3-Hydroxypropyl)-3-Methoxyphenyl]-1-(4-Hydroxy-3-Methoxyphenyl)-propan-1,3-diol ()
- Structural Differences : A complex neolignan with multiple aromatic substituents.
- Implications: The extended aromatic system may enhance UV absorption and antioxidant activity.
Brominated Derivatives
1-(3-Bromophenyl)-2-Fluoro-2-Methyl-3-Phenylpropan-1,3-diol ()
- Structural Differences : Shares the 3-bromophenyl group but includes fluorine and phenyl substituents.
- Implications: Fluorine’s electronegativity increases acidity of adjacent hydroxyl groups.
Ethyl 3-(2-Bromophenyl)propanoate ()
- Structural Differences: An ester derivative with a bromophenyl group but lacking the diol and amino functionalities.
- Reactivity diverges due to the absence of nucleophilic amino or hydroxyl groups .
Functional Group Comparisons
Ethylamino vs. Hydrazone Groups ()
- The ligand 2-(((1-(3-bromophenyl)ethyl)hydrazone)methyl)phenol contains a hydrazone group instead of an ethylamino moiety.
- Implications :
Bromine vs. Methoxy/Hydroxyl Substituents
- Methoxy/hydroxyl groups donate electrons, stabilizing aromatic systems .
Biological Activity
2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol, with the molecular formula CHBrNO, is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of a brominated phenyl group and a propane-1,3-diol backbone suggests various reactivity patterns and interactions with biological targets.
Structural Characteristics
The compound features:
- Brominated Phenyl Group : The bromine atom at the para position enhances reactivity and may influence biological interactions.
- Ethylamine Moiety : This part of the structure is crucial for potential interactions with biological receptors.
- Propane-1,3-Diol Backbone : The two hydroxyl groups can participate in hydrogen bonding, which is significant for biological activity.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit various degrees of biological activity. These activities may include:
- Antimicrobial Properties : Similar compounds have shown effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : The structural features suggest potential modulation of inflammatory pathways.
- Cytotoxicity : Some analogs have demonstrated cytotoxic effects in cancer cell lines.
Case Studies and Research Findings
Research on related compounds has provided insights into the potential biological activities of this compound. Here are some findings:
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of brominated phenyl compounds. Results indicated that compounds with similar structures inhibited the growth of various bacteria, suggesting that this compound might possess similar properties due to its brominated structure .
Study 2: Anti-inflammatory Mechanisms
Research on structurally analogous compounds revealed that they could modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade. This suggests that this compound may also interact with these pathways, potentially leading to therapeutic applications in inflammatory diseases .
Study 3: Cytotoxicity in Cancer Cells
In vitro studies have shown that certain derivatives of brominated phenyl compounds exhibit cytotoxic effects against cancer cell lines. This raises the possibility that this compound could be further explored for its anticancer potential .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Key Biological Activities |
|---|---|---|
| 2-{[1-(4-Bromophenyl)ethyl]amino}propane-1,3-diol | CHBrNO | Antimicrobial, anti-inflammatory |
| 2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol | CHBrNO | Variable cytotoxicity |
| 2-{[1-(Phenyl)ethyl]amino}propane-1,3-diol | CHNO | Non-brominated analog; different activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
